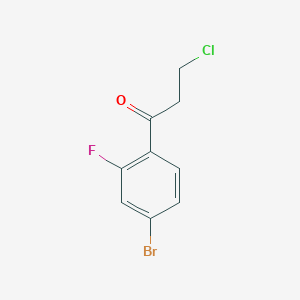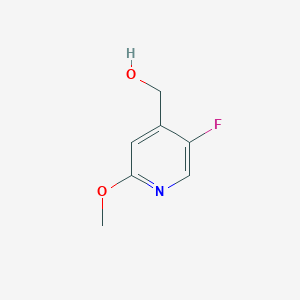
3-シクロブチル-2-メチル-3-オキソプロパン酸tert-ブチルエステル
概要
説明
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . It is a derivative of propanoic acid and features a tert-butyl ester group, a cyclobutyl ring, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学的研究の応用
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
生化学分析
Biochemical Properties
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as esterases and oxidoreductases. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling proteins, thereby affecting cellular responses .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term studies in vitro or in vivo have shown that the compound can have sustained effects on cellular processes, but these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses can lead to toxicity, affecting organ function and overall health .
Metabolic Pathways
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites. For example, it may be metabolized by esterases into smaller molecules that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, its localization and accumulation within specific tissues can influence its biological activity. The compound’s distribution can be affected by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The compound’s activity can be modulated by its localization within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate typically involves the esterification of 3-cyclobutyl-2-methyl-3-oxopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Purification is usually achieved through distillation or recrystallization techniques .
化学反応の分析
Types of Reactions
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
作用機序
The mechanism of action of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate depends on its specific application. In chemical reactions, the ester and ketone groups are the primary sites of reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The pathways involved may include nucleophilic attack, electrophilic addition, and redox reactions .
類似化合物との比較
Similar Compounds
Tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate: Unique due to the presence of both a cyclobutyl ring and a tert-butyl ester group.
Tert-butyl 3-cyclopropyl-2-methyl-3-oxopropanoate: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Tert-butyl 3-cyclohexyl-2-methyl-3-oxopropanoate: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness
The uniqueness of tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate lies in its combination of a strained cyclobutyl ring and a bulky tert-butyl ester group. This combination imparts distinct reactivity and stability characteristics, making it valuable for specific synthetic applications .
特性
IUPAC Name |
tert-butyl 3-cyclobutyl-2-methyl-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-8(10(13)9-6-5-7-9)11(14)15-12(2,3)4/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDVIWOAJOCRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1CCC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)



![Ethyl 1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B1444457.png)




